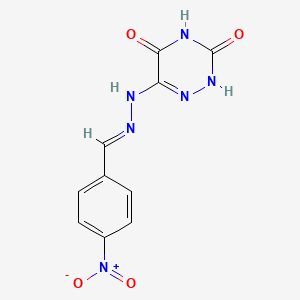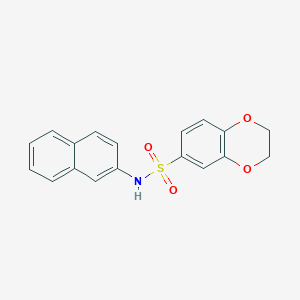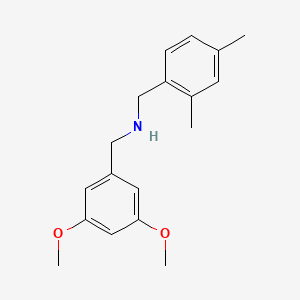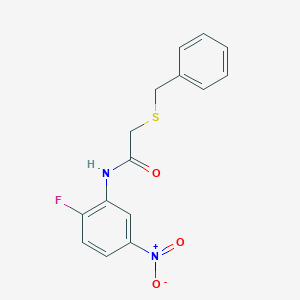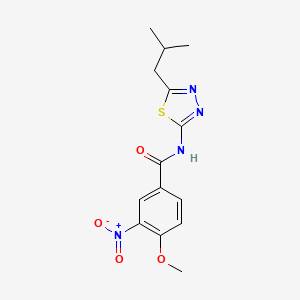
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide, commonly known as isobutylamides, is a compound that has gained significant attention in the scientific community due to its wide range of biological activities. This compound has been extensively studied for its potential applications in various fields including medicinal chemistry, agriculture, and food science.
Wirkmechanismus
The mechanism of action of isobutylamides is not fully understood. However, it is believed that they interact with various molecular targets in the body, including the transient receptor potential (TRP) channels, the endocannabinoid system, and the immune system. Isobutylamides have been shown to activate the TRP channels, which are involved in the perception of pain, temperature, and other sensory stimuli. They have also been shown to interact with the endocannabinoid system, which is involved in the regulation of various physiological processes such as appetite, pain, and mood. Additionally, isobutylamides have been shown to modulate the immune system by increasing the production of cytokines and other immune mediators.
Biochemical and Physiological Effects:
Isobutylamides have been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that isobutylamides can inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of inflammatory mediators. They have also been shown to inhibit the activity of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes, which are involved in the pathogenesis of asthma and other inflammatory diseases. In addition, isobutylamides have been shown to possess antioxidant properties and can scavenge free radicals. Physiologically, isobutylamides have been shown to possess analgesic, anti-inflammatory, and immunomodulatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of isobutylamides is their wide range of biological activities, which makes them potential candidates for use in various fields including medicinal chemistry, agriculture, and food science. Additionally, isobutylamides are relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of isobutylamides is their poor solubility in water, which can make them difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of isobutylamides. One area of interest is the development of isobutylamides as potential anticancer agents. Several studies have shown that isobutylamides possess antiproliferative activity against various cancer cell lines. Another area of interest is the study of isobutylamides as potential insecticides and fungicides. Isobutylamides have been shown to possess insecticidal and fungicidal properties, making them potential candidates for use in crop protection. Additionally, the study of isobutylamides as potential flavor enhancers and preservatives in food science is an area of interest. Overall, the study of isobutylamides is a promising area of research with potential applications in various fields.
Synthesemethoden
The synthesis of isobutylamides is a multistep process that involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The resulting product is then treated with isobutylamine to yield isobutylamide. The purity of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Isobutylamides have been extensively studied for their potential applications in various fields including medicinal chemistry, agriculture, and food science. In medicinal chemistry, isobutylamides have been shown to possess anti-inflammatory, analgesic, and immunomodulatory properties. They have also been studied for their potential anticancer and antiviral activities. In agriculture, isobutylamides have been shown to possess insecticidal and fungicidal properties, making them potential candidates for use in crop protection. In food science, isobutylamides have been studied for their potential as flavor enhancers and preservatives.
Eigenschaften
IUPAC Name |
4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-8(2)6-12-16-17-14(23-12)15-13(19)9-4-5-11(22-3)10(7-9)18(20)21/h4-5,7-8H,6H2,1-3H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFKIXKUIYFHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)


![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)

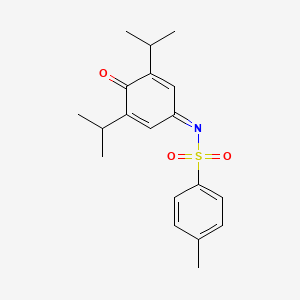
![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
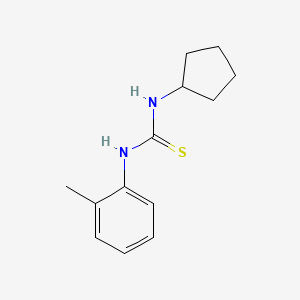

![2,2-dimethyl-N-(3-{N-[2-(2-nitrophenoxy)propanoyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5810064.png)
